5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a phenoxy group and two pyridine rings, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile with appropriate reagents to introduce the carboxylic acid groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid involves its ability to coordinate with metal ions through its pyridine and carboxylic acid groups. This coordination can lead to the formation of stable metal complexes with specific electronic and structural properties . These complexes can interact with biological targets or catalyze chemical reactions through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A precursor in the synthesis of the target compound.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with different functional groups and applications.
Uniqueness
5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid is unique due to its specific combination of pyridine and carboxylic acid groups, which allows it to form stable and versatile metal complexes. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C29H19N3O5 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H19N3O5/c33-28(34)22-13-23(29(35)36)15-25(14-22)37-24-3-1-18(2-4-24)21-16-26(19-5-9-30-10-6-19)32-27(17-21)20-7-11-31-12-8-20/h1-17H,(H,33,34)(H,35,36) |
InChI Key |
GMDRLMICVTYOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)OC5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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